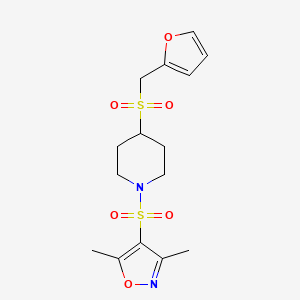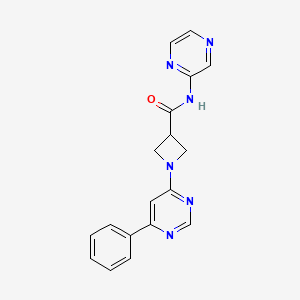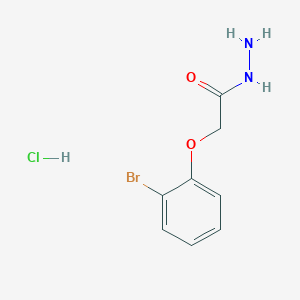
3-Bromophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4BrF3O3S . It has an average mass of 305.069 Da and a monoisotopic mass of 303.901642 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromophenyl trifluoromethanesulfonate has been analyzed using various spectroscopic techniques . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .Physical And Chemical Properties Analysis
3-Bromophenyl trifluoromethanesulfonate has a molecular formula of C7H4BrF3O3S, an average mass of 305.069 Da, and a monoisotopic mass of 303.901642 Da . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current literature .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
3-Bromophenyl trifluoromethanesulfonate has applications in organic synthesis, particularly as a catalyst. In a study, bismuth(III) trifluoromethanesulfonate demonstrated efficiency in the sulfonylation of arenes, which is crucial for electrophilic aromatic substitutions in organic chemistry (Répichet et al., 1999). Another study highlighted the role of trifluoromethanesulfonic acid in various organic synthesis reactions, emphasizing its potent protonating ability and low nucleophilicity (Kazakova & Vasilyev, 2017).
Derivatization in Chromatography
A notable use of 3-Bromophenyl trifluoromethanesulfonate is in derivatization for chromatography. Ingalls et al. (1984) described its role in preparing carboxylic acid ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).
Lewis Acid Catalysis
The compound is used in Lewis acid catalysis. For example, gallium(III) trifluoromethanesulfonate, a related compound, serves as a catalyst in Friedel-Crafts reactions, demonstrating its utility and recyclable nature (Prakash et al., 2003).
Synthesis of Organic Compounds
3-Bromophenyl trifluoromethanesulfonate is also essential in synthesizing various organic compounds. Matlock et al. (2016) discussed its use as a precursor for in situ generation of diphenylvinylsulfonium triflate, a reagent for synthesizing heterocycles (Matlock et al., 2016).
Gas Transport Properties in Polymers
In polymer science, 3-Bromophenyl trifluoromethanesulfonate contributes to developing new polymers with specific gas transport properties. Guzmán-Gutiérrez et al. (2008) synthesized aromatic 3F polymers with high thermal stability and solubility, demonstrating their potential in various applications (Guzmán-Gutiérrez et al., 2008).
Catalyst in Aminolysis Reactions
The compound is instrumental in aminolysis reactions. Chini et al. (1994) reported that lanthanide(III) trifluoromethanesulfonates effectively catalyze the aminolysis of 1,2-epoxides to produce β-amino alcohols (Chini et al., 1994).
Liquid Crystalline Applications
In the field of materials science, 3-Bromophenyl trifluoromethanesulfonate is utilized in studying liquid crystalline properties. Bradley et al. (2002) examined the thermotropic phase behavior of 1-alkyl-3-methylimidazolium salts with trifluoromethanesulfonate anions, exploring their lamellar structures (Bradley et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCGWAAVEIMOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl trifluoromethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)

![1-allyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474155.png)
![3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2474156.png)
![4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B2474158.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide](/img/structure/B2474159.png)
![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)



![2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2474170.png)
![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)
![2-[(Pyridin-3-yl)methoxy]pyrimidine](/img/structure/B2474174.png)